molecular formula C12H24N2O2 B1373535 tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate CAS No. 351368-95-1

tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate

Cat. No.: B1373535
CAS No.: 351368-95-1
M. Wt: 228.33 g/mol
InChI Key: HOLFKYFPAJFTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Use in Medicinal Chemistry

  • Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate, is an important intermediate in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).
  • Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).

Structural and Chemical Studies

  • Crystallographic Studies : Research has been conducted on the crystallographic structure of related compounds, providing insights into their molecular conformation and interactions (Kant et al., 2015).
  • Synthetic Methodology Development : Studies have focused on developing efficient synthetic methods for related compounds, highlighting the chemical versatility and potential for large-scale production (Zhao et al., 2017).

Biological Activity and Drug Development

  • Precursors for Drug Synthesis : Research indicates that derivatives of this compound can be used as precursors in the synthesis of various biologically active alkaloids and potential drug candidates (Szakonyi et al., 2005).
  • Novel Protease Inhibitors : Enantioselective syntheses of related compounds have led to the development of potent β-secretase inhibitors, indicating potential applications in therapeutic drug development (Ghosh et al., 2017).

Biochemical Analysis

Biochemical Properties

tert-Butyl N-[1-(piperidin-3-yl)ethyl]carbamate: plays a significant role in biochemical reactions, particularly as a protecting group in organic synthesis. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it can inhibit certain proteases by binding to their active sites, thereby preventing the proteolytic cleavage of target proteins . This interaction is crucial in studying enzyme kinetics and understanding the mechanisms of enzyme inhibition.

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular responses to various stimuli.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, it can modulate gene expression by interacting with DNA or RNA-binding proteins, leading to changes in transcriptional or post-transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring and control in experimental setups.

Dosage Effects in Animal Models

The effects of This compound in animal models are dose-dependent. At lower doses, it may exhibit minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including cellular damage, organ dysfunction, or systemic toxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo hydrolysis, oxidation, or conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes or passively diffused into cells, where it may accumulate in specific compartments. The compound’s localization and accumulation can impact its biological activity, necessitating detailed studies to understand its distribution patterns in different biological systems.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular distribution is essential for elucidating its mechanisms of action and optimizing its use in research applications.

Properties

IUPAC Name

tert-butyl N-(1-piperidin-3-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(10-6-5-7-13-8-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLFKYFPAJFTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.